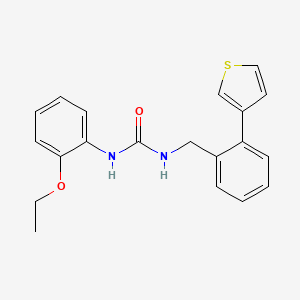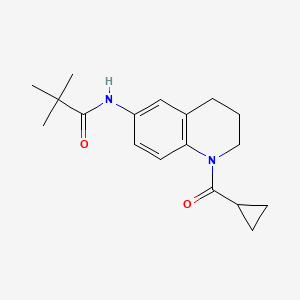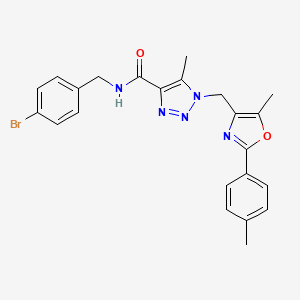
N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C23H22BrN5O2 and a molecular weight of 480.3661. It is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds of this class are typically synthesized through a series of organic reactions, including amide coupling and nucleophilic substitution.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H22BrN5O2. It contains a bromobenzyl group, a methyl group, a p-tolyl oxazolyl group, and a triazole carboxamide group1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its functional groups, it could potentially undergo a variety of organic reactions, such as nucleophilic substitution at the bromine atom or reactions at the amide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. However, based on its molecular structure, we can infer that it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent.Wissenschaftliche Forschungsanwendungen
Synthesis and Study of Related Compounds
- Various benzimidazole derivatives, including those with 1,2,4-triazole rings, have been synthesized and evaluated for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. For instance, derivatives with oxadiazole and thiosemicarbazide displayed notable DPPH scavenging activity (Menteşe, Ülker, & Kahveci, 2015).
Biophysical Studies of Similar Compounds
- Novel triazole-based compounds have been designed and synthesized, with studies exploring their binding interaction with proteins like bovine serum albumin and human serum albumin using photophysical studies (Paul, Roy, Saha Sardar, & Majhi, 2019).
Chemical Properties and Synthesis
- Research has explored the equilibrium between isomeric triazoles and diazomalondiamides, demonstrating the possibility of altering chemical structures through reactions in various solvents (Nein, Glukhareva, Sadovskova, & Morzherin, 2016).
Solventless Synthesis
- A solventless and metal-free synthesis method for producing compounds like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been developed, offering a more environmentally friendly approach to synthesizing these compounds (Bonacorso, Moraes, Luz, Quintana, Zanatta, & Martins, 2015).
Antimicrobial Activities
- Certain triazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showing moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Pharmaceutical Applications
- Triazoles and related compounds have been studied for their potential applications in pharmaceuticals, including their role as angiotensin II antagonists, which are significant in cardiovascular treatments (Ashton, Cantone, Chang, Hutchins, Strelitz, Maccoss, Chang, Lotti, Faust, & Chen, 1993).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Zukünftige Richtungen
The future directions for research on this compound are not specified in the available resources. Given its complex structure, it could potentially be of interest in various fields of research, including medicinal chemistry and material science.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-14-4-8-18(9-5-14)23-26-20(16(3)31-23)13-29-15(2)21(27-28-29)22(30)25-12-17-6-10-19(24)11-7-17/h4-11H,12-13H2,1-3H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGQANUNRGPQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

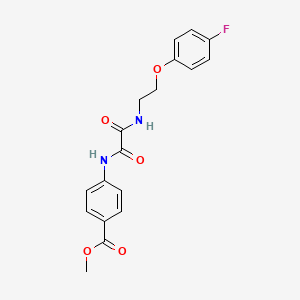
![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)
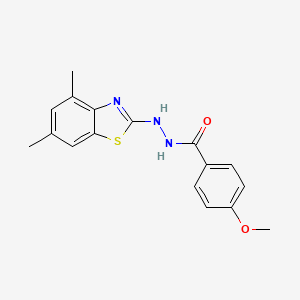

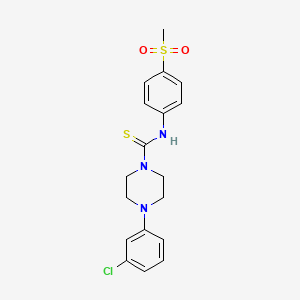
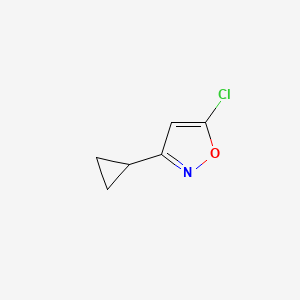
![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)
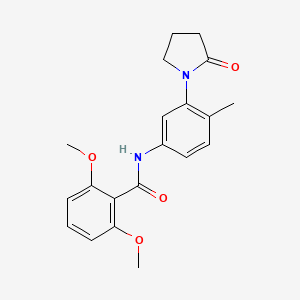
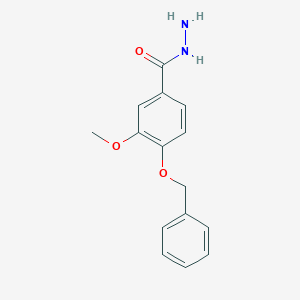
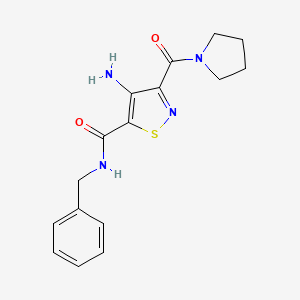
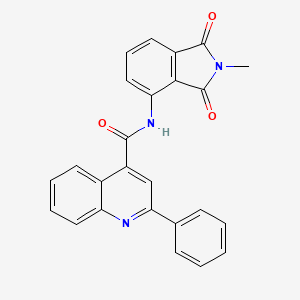
![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)
